2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester
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Overview
Description
2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the isoindole ring, followed by the introduction of the amino and propionic acid methyl ester groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid: This compound is similar but lacks the methyl ester group.
2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanoic acid methyl ester: This compound has a butanoic acid group instead of a propionic acid group.
Uniqueness
What sets 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
methyl 2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNPIOJTJDZBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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